BenchChemオンラインストアへようこそ!

3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline

Physicochemical profiling Drug-likeness ADME prediction

3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline is a polyheterocyclic compound belonging to the furo[2,3-b]quinoxaline class, characterized by a planar tricyclic core comprising a furan ring fused to a quinoxaline system, with a bromine atom at position 3 and a 3,4-dimethoxyphenyl substituent at position Its molecular formula is C₁₈H₁₃BrN₂O₃, molecular weight 385.21 g/mol, calculated LogP 4.82, and polar surface area 57.38 Ų. The compound serves as a versatile intermediate in medicinal chemistry, where the bromine substituent provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the 3,4-dimethoxyphenyl moiety influences electronic properties and lipophilicity.

Molecular Formula C18H13BrN2O3
Molecular Weight 385.2 g/mol
CAS No. 88051-12-1
Cat. No. B13144355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline
CAS88051-12-1
Molecular FormulaC18H13BrN2O3
Molecular Weight385.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Br)OC
InChIInChI=1S/C18H13BrN2O3/c1-22-13-8-7-10(9-14(13)23-2)17-15(19)16-18(24-17)21-12-6-4-3-5-11(12)20-16/h3-9H,1-2H3
InChIKeyHAFVEXHBIZFPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline (CAS 88051-12-1): Baseline Identity for Sourcing and Selection


3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline is a polyheterocyclic compound belonging to the furo[2,3-b]quinoxaline class, characterized by a planar tricyclic core comprising a furan ring fused to a quinoxaline system, with a bromine atom at position 3 and a 3,4-dimethoxyphenyl substituent at position 2. Its molecular formula is C₁₈H₁₃BrN₂O₃, molecular weight 385.21 g/mol, calculated LogP 4.82, and polar surface area 57.38 Ų . The compound serves as a versatile intermediate in medicinal chemistry, where the bromine substituent provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the 3,4-dimethoxyphenyl moiety influences electronic properties and lipophilicity .

Why In-Class Substitution of 3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline Is Not Straightforward


Furo[2,3-b]quinoxaline derivatives are not interchangeable because both the nature of the halogen at position 3 and the aryl substitution at position 2 significantly modulate reactivity, physicochemical properties, and biological target engagement. The bromine atom at C3 is essential for downstream derivatization via palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), and replacing it with chlorine, hydrogen, or nitro alters both synthetic utility and biological activity profiles [1][2]. Meanwhile, the 3,4-dimethoxyphenyl group at C2 confers distinct electronic and steric properties compared to monosubstituted phenyl or 4-methoxyphenyl analogs, affecting solubility, membrane permeability, and ligand–target interactions. Evidence presented below demonstrates that even seemingly minor structural variations produce quantifiable differences in lipophilicity, polar surface area, and biological potency—confirming that generic substitution is not scientifically defensible without head-to-head validation.

Quantitative Differentiation Evidence for 3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline vs. Closest Analogs


Lipophilicity and Polar Surface Area Comparison: 3-Bromo-2-(3,4-dimethoxyphenyl) vs. 3-Bromo-2-phenyl Analog

The target compound exhibits a calculated LogP of 4.82 and a polar surface area (PSA) of 57.38 Ų, compared to LogP 4.81 and PSA 38.92 Ų for the direct analog 3-bromo-2-phenylfuro[2,3-b]quinoxaline (CAS 88051-11-0) . While the LogP values are nearly identical, the PSA is 47% higher for the target compound due to the two methoxy oxygen atoms. This elevated PSA predicts moderately improved aqueous solubility and reduced passive membrane permeability relative to the phenyl analog, which may translate to different pharmacokinetic behavior in cell-based assays.

Physicochemical profiling Drug-likeness ADME prediction

Bromo vs. Nitro Substitution: Enhanced Anticancer Activity in Quinoxaline Series

In a 2024 study synthesizing 26 quinoxaline derivatives and evaluating their inhibitory effects against A549 human non-small-cell lung cancer cells, the introduction of bromo groups in place of nitro groups on the quinoxaline skeleton consistently yielded superior anticancer activity. The most potent bromo-substituted compounds achieved IC₅₀ values of 9.32 ± 1.56 μM (compound 4m) and 11.98 ± 2.59 μM (compound 4b), approaching the potency of the clinical drug 5-fluorouracil (IC₅₀ = 4.89 ± 0.20 μM) [1]. This class-level SAR finding supports the selection of bromo-substituted furo[2,3-b]quinoxalines over nitro-substituted analogs for anticancer screening programs.

Anticancer activity Non-small-cell lung cancer Structure–activity relationship

Bromine as a Synthetic Handle: Cross-Coupling Versatility vs. Chloro and Non-Halogenated Analogs

The bromine atom at position 3 of the furo[2,3-b]quinoxaline core serves as a privileged leaving group for palladium-catalyzed cross-coupling reactions—including Suzuki–Miyaura, Sonogashira, and Heck couplings—enabling rapid diversification of the scaffold. This contrasts with chloro analogs, which are significantly less reactive in oxidative addition, and with non-halogenated analogs, which lack the coupling handle entirely. A 2022 methodology paper demonstrated that 3-halo-2-arylfuro[2,3-b]quinoxalines can be efficiently synthesized and further elaborated via copper-catalyzed C–H functionalization [1], while a 2023 protocol achieved up to 88% yield for furo[2,3-b]quinoxaline construction using TBHP-mediated radical coupling . The target compound, bearing a reactive C–Br bond, is thus positioned as a strategic building block for library synthesis.

Synthetic chemistry Cross-coupling Building block utility

GRB2 SH2 Domain Antagonism: Furo[2,3-b]quinoxaline Scaffold Validation in Leukemic Proliferation

Furo[2,3-b]quinoxaline compounds have been validated as Growth Factor Receptor-Bound Protein-2 (GRB2) SH2 domain antagonists with anti-leukemic activity. In a 2020 study, four furo-quinoxaline compounds were developed, and the lead compound NHD2-15 demonstrated a GRB2 binding Kd of 119 ± 2 μM by surface plasmon resonance (SPR) and significantly reduced proliferation of K562 BCR-ABL1+ leukemic cells [1]. NHD2-15 was also non-toxic to primary cells and adult zebrafish, supporting the scaffold's therapeutic potential. Although the target compound 3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline was not among the four tested compounds, it shares the identical furo[2,3-b]quinoxaline core with bromine at position 3—the same halogen position present in the active series—making it a compelling candidate for follow-up SAR exploration.

GRB2 antagonist Chronic myeloid leukemia SH2 domain inhibition

Anti-Inflammatory Activity of Furo[2,3-b]quinoxaline Derivatives vs. Indometacin Reference

Furo[2,3-b]quinoxaline derivatives have demonstrated significant anti-inflammatory activity in chronic inflammatory models. In a 2005 pharmacological evaluation, compounds from this class exhibited strong anti-inflammatory effects, with certain derivatives (3, 4b, 4e, 5b) showing potency comparable to or exceeding indometacin as reference drug, while compound 4a displayed the most favorable safety profile with minimal ulcerogenic activity [1]. All tested compounds showed moderate analgesic activity. Although the specific target compound was not included in this study, the consistent activity of 2-aryl-substituted furo[2,3-b]quinoxalines supports the scaffold's relevance for anti-inflammatory drug discovery, with the 3-bromo-2-(3,4-dimethoxyphenyl) substitution pattern offering unexplored SAR space.

Anti-inflammatory Analgesic Ulcerogenic safety

Synthetic Accessibility: Multi-Gram Scalability of Furo[2,3-b]quinoxalines via Modern Catalytic Methods

The furo[2,3-b]quinoxaline scaffold is accessible through multiple modern synthetic routes that support procurement at research scale and beyond. A 2022 copper-catalyzed divergent C–H functionalization protocol demonstrated broad substrate scope and gram-scale capability [1], while a 2023 TBHP-mediated cascade method produced 31 furo-fused quinoxaline examples in up to 88% yield under mild, open-flask conditions at room temperature . Earlier methods (1981) established the foundational ring conversion chemistry [2]. The convergent, modular nature of these syntheses—constructing the furo[2,3-b]quinoxaline core from readily available quinoxalin-2-ones and alkyne/β-ketothioamide building blocks—enables flexible access to diverse 2-aryl-3-halo derivatives including the target compound.

Scalable synthesis One-pot methodology Procurement feasibility

Prioritized Application Scenarios for 3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline Based on Quantitative Evidence


Kinase-Targeted Anticancer Library Design Leveraging Bromo-Substituted Quinoxaline SAR

The class-level evidence that bromo substitution on the quinoxaline scaffold enhances anticancer activity against A549 NSCLC cells compared to nitro substitution (IC₅₀ values of 9.32–11.98 μM for bromo derivatives vs. weaker nitro analogs) [1] supports the use of 3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline as a core scaffold for kinase-targeted library synthesis. The C–Br bond at position 3 enables rapid diversification via Suzuki–Miyaura coupling to explore SAR at the 3-position, while the 3,4-dimethoxyphenyl group at position 2 provides a balanced lipophilicity–polarity profile (LogP 4.82, PSA 57.38 Ų) distinct from the phenyl analog . This compound is particularly suited for hit-to-lead programs targeting non-small-cell lung cancer and other solid tumors where bromo-quinoxaline derivatives have shown promising activity.

GRB2 SH2 Domain Antagonist Optimization for Chronic Myeloid Leukemia

The validated furo[2,3-b]quinoxaline scaffold as GRB2 SH2 domain antagonists (lead compound NHD2-15: Kd = 119 ± 2 μM, significant K562 cell proliferation inhibition, non-toxic in zebrafish model) [2] positions 3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline as a high-priority building block for next-generation GRB2 antagonist design. The bromine atom provides a synthetic vector for introducing substituents that may enhance binding affinity beyond the 119 μM Kd benchmark, while the dimethoxyphenyl group offers different electronic and steric properties compared to the aryl groups explored in the original NHD2 series. Researchers can systematically explore whether 3-position modifications improve potency while maintaining the favorable toxicity profile demonstrated by NHD2-15.

GI-Safe Anti-Inflammatory Lead Generation Using Furo[2,3-b]quinoxaline Scaffold

The demonstrated strong anti-inflammatory activity of furo[2,3-b]quinoxaline derivatives—equipotent or superior to indometacin in chronic inflammatory models, with substantially lower ulcerogenic potential for select analogs [3]—makes this compound class attractive for developing gastrointestinal-safe NSAID alternatives. The target compound, with its distinct 3-bromo-2-(3,4-dimethoxyphenyl) substitution pattern, occupies unexplored SAR territory within this pharmacophore and may offer further improvements in the therapeutic index (efficacy vs. ulcerogenicity). Procurement of this specific derivative enables medicinal chemistry teams to probe whether the bromo-dimethoxyphenyl combination yields additive or synergistic benefits in anti-inflammatory potency and gastric safety.

Chemical Biology Probe Development via Cross-Coupling-Mediated Functionalization

The 3-bromo substituent serves as a strategic, synthetically versatile handle for late-stage diversification [4]. This property makes the compound an ideal starting point for preparing affinity probes (biotinylated or fluorescent derivatives via Sonogashira or Suzuki coupling), PROTAC intermediates, or photoaffinity labeling reagents. The 3,4-dimethoxyphenyl group provides a distinct UV/fluorescence signature and modulates physicochemical properties (PSA 57.38 Ų) that may facilitate probe design. For chemical biology groups requiring a furo[2,3-b]quinoxaline-based probe scaffold with orthogonal functionalization capability, this specific brominated derivative offers clear advantages over chloro, nitro, or non-halogenated alternatives.

Quote Request

Request a Quote for 3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.